Dilevalol

描述

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1990.

Structure

3D Structure

属性

IUPAC Name |

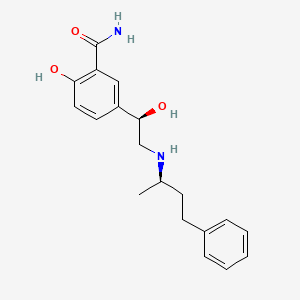

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUAFYQXFOLMHL-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043828 | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75659-07-3, 72487-32-2 | |

| Record name | (+)-Labetalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilevalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dilevalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILEVALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Dilevalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic blocking agent with a unique pharmacological profile. Unlike traditional beta-blockers, this compound exhibits a dual mechanism of action, combining non-selective beta-adrenoceptor antagonism with selective partial agonism at the beta-2 adrenoceptor.[1] This distinct combination of activities results in vasodilation and a reduction in peripheral vascular resistance, setting it apart from its predecessors. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound's therapeutic effects, primarily the reduction of blood pressure, stem from its interaction with the adrenergic nervous system. Its mechanism can be dissected into two principal components:

-

Non-Selective Beta-Adrenoceptor Antagonism: this compound acts as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors.[2][3] The beta-1 receptor antagonism is primarily responsible for the negative chronotropic and inotropic effects on the heart, characteristic of beta-blockers.

-

Selective Beta-2 Adrenoceptor Partial Agonism: Crucially, this compound also functions as a partial agonist at the beta-2 adrenergic receptor.[1][2][4] This intrinsic sympathomimetic activity is selective for the beta-2 receptor subtype and is the primary driver of its vasodilatory effects, leading to a decrease in systemic vascular resistance.[1][4]

Notably, this compound possesses negligible alpha-1 adrenergic blocking activity, a feature that distinguishes it from its parent compound, labetalol.[4][5] It is reported to be 300- to 1,000-fold more potent at beta-adrenoceptors than at alpha-1 adrenoceptors.[2]

Stereochemistry and Pharmacological Activity

Labetalol is a racemic mixture of four stereoisomers. The pharmacological activity is not evenly distributed among these isomers. The (R,R)-isomer is this compound, which is responsible for the majority of the beta-blocking activity and the beta-2 agonist activity.[5][6] In contrast, the (S,R)-isomer is a potent alpha-1 blocker, while the (S,S) and (R,S) isomers are largely inactive.[5] Compared to the racemic mixture of labetalol, this compound is approximately four times more potent as a non-selective beta-antagonist and seven times more potent as a selective beta-2 agonist.[4][5]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound. Due to the withdrawal of this compound from the market, comprehensive and standardized quantitative data from a single source is limited. The presented data is a synthesis of information from various preclinical and clinical studies.

| Parameter | Receptor | Value/Activity | Species/System | Reference |

| Beta-Adrenoceptor Antagonism | ||||

| Relative Potency vs. Labetalol | Beta (non-selective) | ~4x more potent | Mixed | [4][5] |

| Beta-2 Adrenoceptor Agonism | ||||

| Relative Potency vs. Labetalol | Beta-2 | ~7x more potent | Mixed | [4][5] |

| Effect | Finger Tremor | Significant increase at 800 mg | Human | [7] |

| Metabolic Effects | Plasma Glucose / Potassium | Rise in glucose, fall in potassium | Human | [8] |

| Alpha-1 Adrenoceptor Antagonism | ||||

| Activity | Alpha-1 | Negligible / No evidence | Human / Animal | [2][7] |

| Relative Potency vs. Beta-receptors | Alpha-1 vs. Beta | 300-1000x less potent | Mixed | [2] |

Signaling Pathways

The dual actions of this compound are mediated through distinct intracellular signaling cascades upon binding to beta-adrenergic receptors.

Beta-2 Adrenergic Receptor Agonist Signaling Pathway (Vasodilation)

The vasodilatory effect of this compound is initiated by its partial agonist activity at beta-2 adrenergic receptors on vascular smooth muscle cells. This triggers a well-defined signaling cascade:

References

- 1. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound – Chiralpedia [chiralpedia.com]

- 6. researchgate.net [researchgate.net]

- 7. The dose dependency of the alpha-adrenoceptor antagonist and beta-adrenoceptor partial agonist activity of this compound and labetalol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the beta 2-agonist properties of this compound: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Dilevalol's Beta-2 Adrenergic Receptor Agonist Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilevalol, the (R,R)-stereoisomer of labetalol, is a non-cardioselective beta-adrenoceptor antagonist that exhibits significant partial agonist activity at the beta-2 adrenergic receptor. This intrinsic sympathomimetic activity is the primary mechanism behind its vasodilatory and antihypertensive effects. Unlike its parent compound, labetalol, this compound has negligible alpha-1 blocking activity. This guide provides a comprehensive overview of the beta-2 adrenergic receptor agonist activity of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a third-generation beta-blocker that combines non-selective beta-adrenoceptor antagonism with a distinct vasodilatory property mediated by its partial agonist activity at beta-2 adrenergic receptors.[1][2][3][4] This dual mechanism of action allows for blood pressure reduction primarily through a decrease in systemic vascular resistance, with minimal impact on heart rate and cardiac output at rest.[5][6] this compound is reported to be approximately four to seven times more potent as a selective beta-2 agonist than labetalol.[2] Its antihypertensive effects are directly related to its dose and plasma concentrations.[7]

Quantitative Pharmacological Data

While specific binding affinity (Ki) and absolute EC50 values for this compound at the beta-2 adrenergic receptor are not consistently reported in publicly available literature, comparative and qualitative data from several studies provide valuable insights into its potency and efficacy.

| Parameter | Value/Observation | Species/System | Reference |

| Beta-2 Agonist Potency | Approximately 4.7 to 7-fold more potent than labetalol. | Guinea-pig trachea | |

| Beta-2 Agonist Activity | Demonstrates significant partial beta-2 adrenoceptor agonist activity. | Human | |

| Vasodilatory Effect | Vasodilator and antihypertensive responses are mediated by a partial agonist action at vascular beta-2 receptors. | Rats and Dogs | [1] |

| Receptor Selectivity | 300- to 1,000-fold more potent at beta- than at alpha-1 adrenergic receptors. | Human myocardium and mammary arteries | [1] |

| Intrinsic Sympathomimetic Activity (ISA) | Possesses more potent ISA than labetalol and shows more beta-2 adrenoceptor selectivity than pindolol. | Guinea-pig trachea and pithed rat | |

| Receptor Down-regulation | Chronic administration leads to down-regulation of lymphocyte beta-2 adrenoceptor density, suggesting predominant beta-2 agonism. | Human | [5] |

Signaling Pathways

The beta-2 adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation. There is also evidence for beta-2 adrenergic receptors coupling to Gi proteins, which can modulate the signaling cascade.

Canonical Gs Signaling Pathway

Caption: Canonical Gs signaling pathway activated by this compound at the β2-adrenergic receptor.

Potential Gi Coupling Pathway

Caption: Potential inhibitory Gi coupling of the β2-adrenergic receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the beta-2 adrenergic receptor.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) to all wells. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

-

Add increasing concentrations of this compound to the experimental wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-2 adrenergic receptor signaling pathway.

Experimental Workflow:

Caption: Workflow for a cAMP accumulation assay.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the beta-2 adrenergic receptor in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C. A full agonist like isoproterenol should be used as a positive control.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the measured cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of its maximal response) and the Emax (the maximum response).

-

The intrinsic activity (α) can be calculated by comparing the Emax of this compound to the Emax of a full agonist (e.g., isoproterenol), where α = (Emax of this compound) / (Emax of full agonist).

-

Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This ex vivo assay directly measures the functional effect of this compound on smooth muscle relaxation, a key physiological outcome of beta-2 adrenergic receptor agonism.

Methodology:

-

Tissue Preparation:

-

Isolate a tissue rich in beta-2 adrenergic receptors, such as guinea pig trachea or rat aorta.

-

Cut the tissue into strips or rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Connect the tissue to an isometric force transducer to record changes in tension.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction using a contractile agent (e.g., histamine for trachea, phenylephrine for aorta).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal relaxation induced by a full beta-2 agonist (e.g., isoproterenol) or as a percentage of the initial contraction.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pD2 (-log EC50) value, which is a measure of the drug's potency.

-

Conclusion

This compound's pharmacological profile is characterized by its unique combination of non-selective beta-adrenoceptor blockade and significant partial agonism at the beta-2 adrenergic receptor. This intrinsic sympathomimetic activity at the beta-2 receptor is the cornerstone of its vasodilatory and antihypertensive properties. The experimental methodologies outlined in this guide provide a framework for the in-depth characterization of this compound and other compounds with similar mechanisms of action. Further research to precisely quantify the binding affinity, potency, and intrinsic activity of this compound at the human beta-2 adrenergic receptor would provide a more complete understanding of its molecular pharmacology.

References

- 1. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in lymphocyte beta-adrenoceptor density after this compound oral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

(R,R)-Labetalol: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Labetalol, also known as dilevalol, is one of the four stereoisomers of the antihypertensive drug labetalol.[1][2] While racemic labetalol exhibits a complex pharmacology involving both α- and β-adrenergic receptor blockade, the individual stereoisomers possess distinct pharmacological properties.[3][4] (R,R)-Labetalol is primarily characterized as a non-selective β-adrenoceptor antagonist with an additional unique property of partial agonism at the β2-adrenoceptor.[5][6] This dual action contributes to its vasodilatory effects, differentiating it from many other β-blockers.[6] Its α1-adrenergic blocking activity is considered to be weak or not clinically significant.[5][6] This document provides an in-depth technical overview of the pharmacological profile of (R,R)-Labetalol, including its receptor binding and functional activity, pharmacokinetic properties, and associated signaling pathways.

Receptor Binding Affinity

The affinity of (R,R)-Labetalol for adrenergic receptors has been characterized through radioligand binding assays. These assays determine the concentration of the drug required to occupy 50% of the receptors (Ki). While specific Ki values for (R,R)-Labetalol are not widely reported in publicly available literature, its binding characteristics can be inferred from comparative studies with racemic labetalol and other adrenergic ligands.

Table 1: Receptor Binding Affinity of (R,R)-Labetalol and Other Labetalol Stereoisomers

| Stereoisomer | Receptor | Binding Affinity (Qualitative) | Reference |

| (R,R)-Labetalol (this compound) | β1-adrenoceptor | High | [3][7] |

| (R,R)-Labetalol (this compound) | β2-adrenoceptor | High | [3][6] |

| (R,R)-Labetalol (this compound) | α1-adrenoceptor | Weak/Negligible | [5][6] |

| (S,R)-Labetalol | α1-adrenoceptor | High | [3][4] |

| (S,S)-Labetalol | Adrenergic Receptors | Inactive | [3][4] |

| (R,S)-Labetalol | Adrenergic Receptors | Inactive | [3][4] |

Functional Activity

The functional activity of (R,R)-Labetalol at adrenergic receptors is multifaceted, encompassing both antagonism and partial agonism. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are employed to determine the drug's efficacy and potency (EC50 or IC50 values).

Table 2: Functional Activity of (R,R)-Labetalol

| Activity | Receptor | Potency (Qualitative) | Intrinsic Activity | Reference |

| Antagonism | β1-adrenoceptor | Potent (4x > labetalol) | Antagonist | [2][5] |

| Antagonism | β2-adrenoceptor | Potent | Antagonist | [6] |

| Partial Agonism | β2-adrenoceptor | Potent (7x > labetalol) | Partial Agonist | [2][5] |

| Antagonism | α1-adrenoceptor | Weak | Antagonist | [8] |

Signaling Pathways

The pharmacological effects of (R,R)-Labetalol are mediated through its interaction with G-protein coupled adrenergic receptors, leading to the modulation of downstream signaling cascades.

β-Adrenergic Receptor Antagonism (β1 and β2)

As a non-selective β-adrenoceptor antagonist, (R,R)-Labetalol competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine to β1 and β2 receptors. This blockade at β1-receptors in the heart leads to a decrease in heart rate and contractility. The antagonism at β2-receptors can influence various physiological processes, including bronchodilation and vasodilation.

References

- 1. Effects of this compound, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – Chiralpedia [chiralpedia.com]

- 3. mdpi.com [mdpi.com]

- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 5. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dilevalol: A Technical Deep Dive into the Stereoisomer of Labetalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol, represents a fascinating case study in stereopharmacology and drug development. Labetalol, a widely used antihypertensive agent, is a racemic mixture of four stereoisomers, each possessing distinct pharmacological properties. This compound was developed as a single-isomer drug with the aim of providing a more favorable therapeutic profile by isolating the desired pharmacological activities and minimizing others. This technical guide provides an in-depth analysis of this compound's core pharmacology, its relationship to labetalol's other stereoisomers, and the experimental methodologies used to characterize these compounds. It also delves into the clinical findings and the ultimate withdrawal of this compound from the market, offering valuable insights for modern drug development.

The Stereoisomeric Landscape of Labetalol

Labetalol has two chiral centers, resulting in four stereoisomers: (R,R), (S,R), (R,S), and (S,S). The pharmacological activity of labetalal is a composite of the individual actions of these isomers. This compound is the (R,R)-isomer.[1] The separation of these stereoisomers revealed a distinct distribution of adrenergic receptor activity among them.

dot

References

Dilevalol's Market Withdrawal: A Technical Review of the Underlying Hepatotoxicity

Kenilworth, NJ – August 9, 1990 – Schering-Plough Corporation today announced the withdrawal of its antihypertensive agent, dilevalol (Unicard), from the market and the discontinuation of its worldwide registration program.[1] The decision was prompted by accumulating evidence of drug-induced liver injury, a significant safety concern that emerged during post-marketing surveillance and late-phase clinical trials. This in-depth guide provides a technical analysis of the history of this compound's withdrawal for researchers, scientists, and drug development professionals, detailing the available clinical data, experimental protocols, and the pharmacological underpinnings of its therapeutic action and subsequent safety concerns.

This compound, the R,R-stereoisomer of labetalol, was developed as a novel antihypertensive agent with a unique dual mechanism of action: non-selective beta-adrenergic blockade and selective beta-2-adrenergic receptor agonism.[2][3] This profile was intended to provide effective blood pressure control through vasodilation without the reflex tachycardia often associated with other vasodilators.[2] Clinical trials had demonstrated its efficacy to be comparable to or greater than other established antihypertensives of the time, including beta-blockers like atenolol and propranolol, ACE inhibitors such as captopril, and the calcium channel blocker nifedipine.[2][4]

The Emergence of Hepatotoxicity: Clinical Evidence

The initial clinical trial program for this compound, involving over 2,000 patients, suggested a favorable safety profile with common adverse effects being fatigue (2.5%), nausea (1.9%), headache (1.8%), and dizziness (1.7%).[4] However, the post-marketing phase and a Phase IV trial conducted in Portugal brought to light a concerning incidence of hepatotoxicity.

By the time of its withdrawal, a total of 17 cases of liver toxicity had been reported to Schering-Plough out of more than 176,000 patients treated with the drug.[1] While the absolute number was small, the nature and potential severity of the reactions were significant.

Quantitative Data Summary

Details regarding the specific clinical parameters of the reported hepatotoxicity cases are not extensively available in published literature. The following table summarizes the key figures related to the withdrawal of this compound.

| Parameter | Value | Source |

| Total Reported Cases of Liver Toxicity | 17 | [1] |

| Total Patients Treated Worldwide | >176,000 | [1] |

| Primary Reason for Withdrawal | Increasing incidence of hepatotoxicity | [1] |

| Markets Where this compound was Launched | Japan and Portugal | [1] |

| Year of Withdrawal | 1990 | [1] |

While specific patient data is scarce, case reports of liver injury associated with labetalol, of which this compound is an isomer, often describe a hepatocellular pattern of injury with significant elevations in serum aminotransferases (ALT and AST).[5][6][7] The latency to onset of liver injury with labetalol has been reported to be between 4 and 16 weeks.[5] One case report of labetalol-induced hepatotoxicity in a pregnant woman documented ALT levels of 206 U/L and AST levels of 524 U/L.[6][7]

Experimental Protocols

Detailed experimental protocols from the large-scale clinical trials of this compound are not readily accessible. However, summaries of the trial designs have been published. Furthermore, a key experimental protocol investigating the potential immunological basis of this compound-induced liver injury has been described.

Clinical Trial Design Overview

The clinical development program for this compound included a series of randomized, double-blind, comparative trials.

-

Patient Population: Patients with mild, moderate, and severe essential hypertension were enrolled in various studies.

-

Comparators: this compound was compared against placebo and several active drugs, including atenolol, propranolol, metoprolol, captopril, and nifedipine.[2][4]

-

Dosage: Oral doses of this compound typically ranged from 200 mg to 800 mg once daily, with doses up to 1600 mg daily being investigated.[4][8]

-

Duration: Treatment duration in these trials ranged from four weeks to one year.[4]

-

Efficacy Endpoints: The primary efficacy endpoint was the reduction in supine and standing systolic and diastolic blood pressure.

-

Safety Monitoring: Safety assessments included the recording of adverse events and monitoring of laboratory parameters, including liver function tests.

Investigation of Immune-Mediated Hepatotoxicity

A study investigating a case of this compound-induced liver injury employed a Lymphocyte Transformation Test (LTT) to explore the possibility of an immune-mediated mechanism.

Experimental Workflow: Lymphocyte Transformation Test

Caption: Workflow for the Lymphocyte Transformation Test.

The protocol involved the following steps:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from the patient with suspected this compound-induced liver injury and from a healthy control subject.

-

Preparation of Test Sera: Serum samples were collected from a healthy volunteer before and after the intake of this compound. This was done to present this compound and its metabolites in a more physiologically relevant context.

-

Cell Culture: The patient's and the healthy subject's PBMCs were cultured in the presence of:

-

A solution of this compound.

-

Serum from the volunteer collected before this compound intake.

-

Serum from the volunteer collected after this compound intake.

-

-

Measurement of Lymphocyte Proliferation: Lymphocyte proliferation was assessed to determine if the patient's immune cells were sensitized to this compound or its metabolites.

The results of this study showed a significant proliferative response of the patient's lymphocytes when exposed to the serum containing this compound metabolites, suggesting an immunological basis for the liver injury.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is based on its interaction with adrenergic receptors. Its withdrawal due to hepatotoxicity highlights the importance of understanding the full spectrum of a drug's pharmacological activity.

Antihypertensive Mechanism of Action

This compound's primary mechanism of action involves two key pathways:

-

Non-selective Beta-Adrenergic Blockade: this compound blocks beta-1 and beta-2 adrenergic receptors. Blockade of beta-1 receptors in the heart reduces heart rate and cardiac output, contributing to the antihypertensive effect.

-

Selective Beta-2-Adrenergic Agonism: Unlike most beta-blockers, this compound acts as an agonist at beta-2 adrenergic receptors in the peripheral vasculature. This leads to vasodilation and a reduction in systemic vascular resistance, which is the main mechanism of its antihypertensive action.

Signaling Pathway of this compound at the Beta-2 Adrenergic Receptor

References

- 1. SCHERING-PLOUGH UNICARD (this compound) NDA APPLICATION IS WITHDRAWN [insights.citeline.com]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Labetalol-Induced Hepatotoxicity during Pregnancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antihypertensive effect of this compound is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Dilevalol: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation non-cardioselective beta-adrenoceptor antagonist.[1] It uniquely combines this beta-blocking activity with significant partial agonism at beta-2 adrenergic receptors, resulting in vasodilation and a reduction in peripheral vascular resistance.[1][2] This dual mechanism of action contributes to its antihypertensive effects without causing a significant change in heart rate at rest.[1][3] This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Pharmacokinetic and Bioavailability Data

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and hypertensive patients. The drug is rapidly and completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, leading to low systemic bioavailability of the unchanged drug.[2][3][4]

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Value | Subject Population | Dosing Regimen | Source |

| Tmax (Time to Maximum Concentration) | 1.4 hours | Healthy Male Volunteers | 200 mg single dose | [4] |

| Faster after 15th dose vs 1st dose | Healthy Subjects | 50 mg twice daily for 8 days | [5] | |

| Cmax (Maximum Concentration) | 62 ng/mL | Healthy Male Volunteers | 200 mg single dose | [4] |

| Dose-dependent increase | Healthy Subjects | 25 mg, 50 mg, 100 mg single doses | [6] | |

| Elimination Half-life (t½) | 8.3 - 12 hours | Healthy Volunteers | Single oral dose | [2][4] |

| ~12 hours | Not specified | Not specified | [3] | |

| ~15 hours (steady-state) | Not specified | Long-term therapy | [7] | |

| 15-18 hours | Not specified | Not specified | [8] | |

| AUC (Area Under the Curve) | Dose-dependent increase | Healthy Subjects | 25 mg, 50 mg, 100 mg single doses | [6] |

| Increased by 20% with cimetidine | Nine Subjects | 400 mg daily for 7 days | [9] | |

| Greater after 15th dose vs 1st dose | Healthy Subjects | 50 mg twice daily for 8 days | [5] | |

| Absolute Bioavailability | 11 - 14% | Healthy Male Volunteers | 200 mg oral vs 50 mg IV | [4] |

| ~12% | Normotensive and Hypertensive Volunteers | Single oral and IV doses | [2] | |

| Increased by 11% with cimetidine | Nine Subjects | 400 mg daily for 7 days | [9] |

Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration

| Parameter | Value | Subject Population | Dosing Regimen | Source |

| Elimination Half-life (t½) | 12 hours | Healthy Male Volunteers | 50 mg infusion | [4] |

| 11.7 ± 2.7 hours | Nine Subjects | 50 mg single dose | [9] | |

| Total Body Clearance | 23.2 mL/min/kg | Healthy Male Volunteers | 50 mg infusion | [4] |

| 29.8 ± 5.7 ml/min/kg | Nine Subjects | 50 mg single dose | [9] | |

| Volume of Distribution (Vd) | 24.6 L/kg | Healthy Male Volunteers | 50 mg infusion | [4] |

| 16.6 ± 4.1 L/kg | Nine Subjects | 50 mg single dose | [9] | |

| 17 to 25 L/kg | Not specified | Not specified | [7] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Assay for this compound in Plasma and Urine

A sensitive and specific HPLC method has been developed for the quantification of this compound in biological fluids.[3]

-

Sample Preparation:

-

This compound is extracted from plasma or urine via liquid-liquid partition into diethyl ether under mildly alkaline conditions.

-

The drug is then back-extracted into a dilute acid solution.[3]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase 150 x 4.1 mm column packed with a spherical (5 µm) macroporous copolymer (PRP-1) is used for separation.[3]

-

Detection: Fluorimetric detection is employed.

-

-

Quantification:

-

The method demonstrates a linear detector response for this compound concentrations typically observed in clinical studies.[3]

-

The lower limit of reliable quantification is 1 ng/mL in plasma and 20 ng/mL in urine.[3]

-

The intra-assay precision (coefficient of variation) is less than 6% in plasma and less than 4% in urine.[3]

-

Clinical Pharmacokinetic and Efficacy Studies

The pharmacokinetic properties and antihypertensive efficacy of this compound have been evaluated in various clinical trials.

-

Study Design: The studies have included randomized, double-blind, placebo-controlled, and crossover designs.[4][6][9]

-

Subject Population: Participants have included healthy volunteers and patients with mild to moderate essential hypertension.[4][6]

-

Dosing Regimens:

-

Pharmacodynamic Assessments:

-

Blood pressure and heart rate are measured at supine and standing positions.

-

Standardized treadmill tests are used to assess cardiac beta-blockade.[9]

-

-

Sample Collection: Blood and urine samples are collected at predetermined intervals over a period of up to 60 hours post-dose to determine drug concentrations.[4]

Visualizations

Signaling Pathway

Caption: this compound's beta-2 adrenergic receptor agonist activity leading to vasodilation.

Experimental Workflows

Caption: Workflow for a single-dose oral pharmacokinetic study of this compound.

Caption: Randomized crossover design for determining the absolute bioavailability of this compound.

References

- 1. Role of beta 2-receptor stimulation in the peripheral vascular actions of the antihypertensive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic assay for this compound in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The safety and efficacy of once-daily this compound in patients with mild hypertension: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of this compound (II). The pharmacokinetic, pharmacodynamic, and tolerance studies of this compound during repeated administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound compared with propranolol and placebo for systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Dilevalol's Pharmacodynamic Profile in Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilevalol, the R,R'-stereoisomer of labetalol, is an antihypertensive agent with a unique dual mechanism of action: non-selective beta-adrenergic blockade and selective beta-2 adrenergic agonism.[1][2][3] This combination results in a reduction of systemic vascular resistance, which is the primary mechanism for its blood pressure-lowering effect, with minimal impact on heart rate and cardiac output at rest.[2][4] Clinical trials have demonstrated its efficacy in treating mild to severe hypertension, with a safety and tolerability profile comparable to other established antihypertensive agents. This guide provides an in-depth overview of the pharmacodynamics of this compound, presenting quantitative data from key clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and clinical trial workflows.

Mechanism of Action and Signaling Pathway

This compound's antihypertensive effect is achieved through its interaction with adrenergic receptors. It acts as an antagonist at beta-1 and beta-2 adrenergic receptors and as a partial agonist at beta-2 adrenergic receptors.[3][5] This dual action leads to both a reduction in the effects of sympathomimetic amines (beta-blockade) and vasodilation (beta-2 agonism). Notably, this compound has negligible alpha-1 blocking activity.[3]

The beta-1 adrenergic blockade primarily affects the heart, reducing heart rate and contractility, which contributes to its antihypertensive effect, particularly during exercise. The more prominent effect, however, stems from its beta-2 adrenergic agonism in the peripheral vasculature. This stimulates the Gs alpha-subunit of the G-protein coupled receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. This vasodilation decreases total peripheral resistance, the main contributor to elevated blood pressure in essential hypertension.[4]

Receptor Binding Affinity

This compound's pharmacologic activity is defined by its specific binding profile to adrenergic receptors. It is a potent, non-selective beta-adrenoceptor antagonist and a selective beta-2 adrenoceptor partial agonist with negligible affinity for alpha-1 adrenoceptors.[3][6]

| Receptor Subtype | This compound's Activity | Relative Potency |

| Beta-1 (β1) | Antagonist | Four times more potent as a nonselective beta antagonist than labetalol.[7] |

| Beta-2 (β2) | Partial Agonist | Seven-fold more potent as a selective beta-2 agonist than labetalol.[7] |

| Alpha-1 (α1) | Negligible Antagonism | 300- to 1,000-fold more potent at beta- than at alpha 1-adrenergic receptors.[6] |

Quantitative Pharmacodynamic Effects

Numerous clinical trials have quantified the hemodynamic effects of this compound in hypertensive patients. The following tables summarize these findings in comparison to placebo and other antihypertensive agents.

Table 1: Hemodynamic Effects of this compound vs. Placebo

| Parameter | This compound | Placebo | Study Population | Study Reference |

| Supine Blood Pressure (mmHg) | ↓ 12/5 | No significant change | 19 patients with isolated systolic hypertension | [7] |

| Standing Blood Pressure (mmHg) | ↓ 9/3 | No significant change | 19 patients with isolated systolic hypertension | [7] |

| Intravenous Blood Pressure (mmHg) | ↓ 11/9 | ↓ 2/1 | 16 subjects with moderate hypertension | [8] |

| Heart Rate (beats/min) | No significant change | No significant change | 19 patients with isolated systolic hypertension | [7] |

Table 2: Comparative Hemodynamic Effects of this compound and Other Antihypertensives

| Comparator | This compound Effect | Comparator Effect | Key Findings | Study Reference |

| Atenolol | ↓ 12 mmHg (MAP) | ↓ 12 mmHg (MAP) | This compound reduced systemic vascular resistance, while atenolol did not. This compound had a lesser effect on heart rate reduction. | [9] |

| Propranolol | ↓ Mean Arterial Pressure | No significant change | This compound significantly reduced blood pressure, while propranolol did not at the doses studied. Cardiac index was unchanged with this compound but reduced with propranolol. | [10] |

| Nifedipine | Similar reduction in resting BP | Similar reduction in resting BP | This compound was more effective at limiting the exercise-induced rise in systolic blood pressure and heart rate. | [3] |

| Captopril | ↓ 10.7 mmHg (MBP) | ↓ 9.2 mmHg (MBP) | Both drugs demonstrated similar efficacy in reducing mean blood pressure. | [11] |

| Metoprolol | Equal blood pressure reduction | Equal blood pressure reduction | This compound was associated with a regression of left ventricular hypertrophy, which was not observed with metoprolol. | [12] |

MAP: Mean Arterial Pressure; MBP: Mean Blood Pressure

Experimental Protocols

The clinical evaluation of this compound involved numerous randomized, double-blind, controlled trials. Below is a summary of a representative experimental protocol.

Example Clinical Trial: this compound vs. Placebo in Mild Hypertension

-

Study Design: A placebo-controlled, double-blind, randomized study.[6]

-

Patient Population: Patients with mild hypertension, defined as a supine diastolic blood pressure of 95-105 mmHg.[6]

-

Methodology:

-

Washout Phase: A 4-week placebo run-in period to establish baseline blood pressure.[6]

-

Randomization: Patients were randomized to receive either placebo (n=14) or this compound (n=15).[6]

-

Titration Phase: this compound was initiated at 100 mg once daily and titrated upwards to 800 mg/day to achieve a target blood pressure (supine diastolic pressure < 90 mmHg or a reduction of ≥ 10 mmHg).[6]

-

Maintenance Phase: Patients continued on their effective dose for a 4-week maintenance period.[6]

-

-

Hemodynamic Measurements: Blood pressure and heart rate were measured in both supine and standing positions.

-

Primary Endpoints: The primary efficacy endpoints were the change from baseline in systolic and diastolic blood pressure. Safety and tolerability were also assessed.

Clinical Efficacy and Safety

Across multiple clinical trials, this compound, typically administered once daily in doses of 200-800 mg, has been shown to be a safe and effective treatment for mild to severe hypertension.[6][12] Its antihypertensive efficacy is comparable to that of other established agents, including ACE inhibitors and other beta-blockers.[2] A notable advantage of this compound is its low incidence of orthostatic hypotension, a common side effect of agents with alpha-1 blocking properties.[3] The most frequently reported adverse effects are generally mild and include fatigue, nausea, headache, and dizziness.[13]

Conclusion

This compound's unique pharmacodynamic profile, characterized by non-selective beta-blockade and selective beta-2 agonism, offers an effective approach to managing hypertension. Its primary mechanism of reducing systemic vascular resistance through vasodilation distinguishes it from traditional beta-blockers. The extensive clinical trial data supports its efficacy and safety, positioning it as a valuable therapeutic option for a broad range of hypertensive patients. Further research into its long-term effects on cardiovascular remodeling and outcomes would be beneficial.

References

- 1. This compound – Chiralpedia [chiralpedia.com]

- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the beta 2-agonist properties of this compound: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of labetalol, a combined ?-and ?-blocking agent, relevant to the treatment of myocardial ischemia [ouci.dntb.gov.ua]

- 9. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The dose dependency of the alpha-adrenoceptor antagonist and beta-adrenoceptor partial agonist activity of this compound and labetalol in man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in severe hypertension. A multicenter trial of bolus intravenous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Dilevalol: A Comprehensive Technical Guide on its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist with a unique pharmacological profile characterized by non-selective beta-blockade and selective beta-2 partial agonism, resulting in vasodilation.[1][2] This dual mechanism of action positioned it as a promising antihypertensive agent. Despite its therapeutic potential, this compound was withdrawn from the market shortly after its introduction due to concerns about hepatotoxicity.[3] This guide provides an in-depth technical overview of this compound's molecular structure, physicochemical properties, pharmacology, and the experimental methodologies used to characterize this compound.

Molecular Structure and Identification

This compound is one of the four stereoisomers of labetalol.[3] Its specific spatial arrangement is crucial to its distinct pharmacological activity compared to the racemic mixture of labetalol.

-

Chemical Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4]

-

IUPAC Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4][5]

-

CAS Number: 75659-07-3[4]

-

Stereochemistry: (R,R)-isomer of labetalol[3]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, some properties can be inferred from its parent compound, labetalol.

| Property | Value | Source |

| Molecular Weight | 328.41 g/mol | [6][7] |

| Melting Point | ~181°C (for Labetalol HCl, with decomposition) | [3] |

| pKa | 9.3 (for Labetalol) | [8][9] |

| LogP | 2.7 - 3.1 (for Labetalol) | [8] |

| Solubility | Soluble in DMSO. Labetalol HCl is sparingly soluble in water and ethanol. | [10] |

Pharmacological Properties

This compound's unique pharmacology stems from its dual action on the adrenergic system.

| Property | Description | Source |

| Mechanism of Action | Non-selective β-adrenergic antagonist and a selective β₂-adrenergic partial agonist. The β₂-agonism leads to vasodilation and a reduction in peripheral vascular resistance. | [1][2] |

| Adrenoceptor Selectivity | Non-selective for β₁ and β₂ receptors (antagonism). Selective for β₂ receptors (partial agonism). Negligible α₁-blocking activity. | [2][11] |

| Intrinsic Sympathomimetic Activity (ISA) | Possesses significant partial β₂-agonist activity. | [11] |

| Pharmacodynamics | Reduces blood pressure by decreasing systemic vascular resistance, with minimal effect on heart rate and cardiac output. | [1][2] |

| Potency | As a selective β₂-agonist, it is seven-fold more potent than the racemic mixture of labetalol. As a nonselective β-antagonist, it is four times more potent. | [1][12] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been well-characterized in human studies.

| Parameter | Value | Source |

| Absorption | Rapidly and completely absorbed following oral administration. | [6][7][11] |

| Bioavailability | ~11-14% due to extensive first-pass metabolism. | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 1.4 hours (oral) | [6] |

| Peak Plasma Concentration (Cmax) | 62 ng/mL (200 mg oral dose) | [6] |

| Volume of Distribution (Vd) | 24.6 L/kg (intravenous) | [6] |

| Protein Binding | Approximately 50% (for Labetalol) | [13] |

| Metabolism | Extensively metabolized in the liver, primarily through conjugation to glucuronide metabolites. | [13] |

| Elimination Half-life (t₁/₂) | 8.3 hours (oral), 12 hours (intravenous) | [6] |

| Clearance | 23.2 mL/min/kg (intravenous) | [6] |

| Excretion | Metabolites are excreted in the urine and feces. | [13] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Plasma and Urine Concentration

A sensitive and specific HPLC method was developed for the quantitative determination of this compound in human plasma and urine.

-

Sample Preparation:

-

This compound is extracted from plasma or urine via liquid-liquid partition into diethyl ether under slightly alkaline conditions.

-

The drug is then back-extracted into a dilute acid solution.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase PRP-1 column (150 x 4.1 mm, 5 µm).

-

Mobile Phase: A suitable mixture of organic solvent and buffer to achieve separation.

-

Detection: Fluorimetric detection, which provides high sensitivity.

-

-

Quantitation:

-

The method demonstrated linearity for this compound concentrations typically observed after therapeutic doses (100-800 mg).

-

The lower limit of quantitation was 1 ng/mL in plasma and 20 ng/mL in urine.

-

Intra-assay precision was high, with a coefficient of variation below 6% in plasma and 4% in urine.

-

Radioligand Binding Assay for Adrenergic Receptor Affinity

To determine the binding affinity of this compound for β₁ and β₂-adrenergic receptors, a competitive radioligand binding assay can be employed.

-

Materials:

-

Membrane preparations from tissues or cells expressing β₁ and β₂-adrenergic receptors.

-

A suitable radioligand, such as [¹²⁵I]-iodocyanopindolol.

-

Varying concentrations of unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of this compound for the receptor.

-

Signaling Pathways and Logical Relationships

This compound's Dual-Action Mechanism at the Adrenergic Receptor

References

- 1. High-performance liquid chromatographic assay for this compound in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. pmda.go.jp [pmda.go.jp]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Buy this compound | 75659-07-3 | >98% [smolecule.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

Dilevalol: A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-blocker with a unique pharmacological profile, exhibiting both non-selective β-adrenergic antagonism and selective β2-adrenergic agonism. This dual mechanism of action contributes to its vasodilatory and antihypertensive effects. This technical guide provides an in-depth overview of the stereoselective synthesis of this compound, detailed analytical methodologies for its characterization, and an exploration of its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of cardiovascular drugs.

Introduction

This compound is a specific stereoisomer of labetalol, a drug used for the management of hypertension.[1] Labetalol has two chiral centers, resulting in four stereoisomers: (R,R), (S,S), (R,S), and (S,R).[1] this compound, the (R,R)-isomer, is primarily responsible for the β-blocking activity of labetalol and also possesses vasodilatory properties due to its partial β2-agonist activity.[2][3] Understanding the synthesis and characterization of this specific isomer is crucial for the development of more selective and effective antihypertensive agents.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound, the (R,R)-isomer of labetalol, is critical to obtaining the desired pharmacological activity while minimizing potential side effects from other inactive or differently acting stereoisomers. A key strategy for this synthesis involves the use of chiral starting materials to control the stereochemistry at the two chiral centers. A reported method for the stereoselective synthesis of all four isomers of labetalol provides a pathway to obtain pure this compound.[2]

Synthetic Pathway Overview

The synthesis of this compound can be approached through the coupling of two key chiral synthons: a protected (R)-5-(2,3-epoxypropoxy)benzamide derivative and (R)-N-(1-methyl-3-phenylpropyl)amine. The following diagram illustrates the logical workflow of this synthetic approach.

Caption: A logical workflow for the stereoselective synthesis of this compound.

Experimental Protocols

While the full detailed experimental protocol from the primary literature is not publicly available, a general procedure based on established chemical principles for similar syntheses is provided below. Researchers should refer to the original publication by Gold et al. (1982) for precise experimental conditions.[2]

Step 1: Synthesis of (R)-5-(oxiran-2-ylmethoxy)benzamide

-

To a solution of salicylamide in a suitable aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for a specified time to ensure complete formation of the phenoxide.

-

Add (R)-epichlorohydrin dropwise to the reaction mixture at 0 °C.

-

The reaction is then stirred at an elevated temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (R)-5-(oxiran-2-ylmethoxy)benzamide.

Step 2: Synthesis of this compound ((R,R)-Labetalol)

-

A solution of (R)-5-(oxiran-2-ylmethoxy)benzamide and (R)-N-(1-methyl-3-phenylpropyl)amine in a suitable protic solvent (e.g., ethanol) is heated at reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in an appropriate organic solvent and washed with a dilute acid solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound.

-

The final product is purified by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating the stereoisomers of labetalol and confirming the enantiomeric purity of this compound.

Table 1: HPLC Method for Chiral Separation of Labetalol Stereoisomers

| Parameter | Condition |

| Column | Bakerbond BDC-C18 (5 µm, 25 x 0.46 cm i.d.) |

| Mobile Phase | Acetonitrile + 0.3 mol/L Sodium Acetate (25:75, v/v) with 0.3 mM helical NIL4 chelate, pH 6.0 |

| Flow Rate | 1.2 mL/min |

| Temperature | 25°C |

| Detection | UV at 230 nm |

| Elution Order | (R,S)-labetalol, (S,R)-labetalol, (S,S)-labetalol, (R,R)-labetalol (this compound) |

Source: Adapted from a study on the direct separation of labetalol stereoisomers.[4]

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the chemical structure of this compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the structure and data on related compounds.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Expected Key Features |

| 1H NMR | Aromatic protons, signals for the two chiral methine protons, methylene protons adjacent to the nitrogen and oxygen, and the methyl group protons. |

| 13C NMR | Aromatic carbons, two distinct signals for the chiral carbons, and signals for the other aliphatic carbons. |

| IR (Infrared) | Broad O-H and N-H stretching bands, C=O stretching of the amide, aromatic C=C stretching, and C-O stretching bands. |

| Mass Spectrometry (MS) | A molecular ion peak ([M+H]+) at m/z 329.1865, with characteristic fragmentation patterns. |

Experimental Protocols for Characterization

Chiral HPLC Analysis

-

Prepare the mobile phase as described in Table 1 and degas it.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Dissolve a reference standard of labetalol and the synthesized this compound sample in the mobile phase.

-

Inject the solutions onto the column and record the chromatograms.

-

Identify the peak corresponding to this compound based on the elution order and compare the retention time with the reference standard.

-

Calculate the enantiomeric excess of the synthesized this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects through a dual mechanism: non-selective β-adrenergic receptor blockade and selective β2-adrenergic receptor agonism.[3][5] This leads to a reduction in peripheral vascular resistance without a significant change in heart rate.

Signaling Pathway

The signaling pathway of this compound involves its interaction with β1- and β2-adrenergic receptors.

Caption: Signaling pathway of this compound's dual action on adrenergic receptors.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The stereoselective synthesis is key to obtaining the pharmacologically active (R,R)-isomer. A combination of chiral HPLC and spectroscopic techniques is essential for the complete characterization and quality control of this compound. The unique dual mechanism of action, involving both β-blockade and β2-agonism, underscores its potential as a valuable therapeutic agent for hypertension. Further research and development in this area may lead to the discovery of even more selective and potent cardiovascular drugs.

References

- 1. Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Dilevalol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilevalol, the (R,R)-isomer of labetalol, is a third-generation beta-adrenergic antagonist with a unique pharmacological profile. Unlike its parent compound, this compound exhibits both non-selective beta-adrenoceptor blockade and selective beta-2-adrenoceptor partial agonism. This dual mechanism of action results in vasodilation and a reduction in peripheral resistance, contributing to its antihypertensive effects without the reflex tachycardia often associated with other vasodilators. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its pharmacodynamics, pharmacokinetics, and toxicology in various animal models. The information is presented to aid researchers and professionals in the field of drug development in understanding the foundational science of this compound.

Pharmacodynamics

This compound's primary mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors and the partial agonism of beta-2 adrenergic receptors.[1][2][3] This unique combination of activities leads to a reduction in blood pressure primarily through vasodilation, with minimal impact on heart rate.

Receptor Binding and Potency

| Parameter | Receptor | Species/Tissue | Value | Reference |

| Relative Potency | β-adrenoceptors vs. α1-adrenoceptors | Human Myocardium and Mammary Arteries | 300- to 1,000-fold greater for β | [1] |

| Beta-Antagonist Potency | Non-selective β-adrenoceptors | Dogs, Rats, Isolated Tissues | Similar to propranolol | [1] |

| Beta-2 Agonist Potency | β2-adrenoceptors | - | Seven-fold more potent than labetalol | [4] |

In Vivo Efficacy in Animal Models

This compound has been shown to be an effective antihypertensive agent in various preclinical models of hypertension.

-

Spontaneously Hypertensive Rats (SHR): Oral doses of this compound ranging from 2.5 to 50 mg/kg significantly reduced blood pressure in SHR.[1] This effect was primarily due to a reduction in peripheral resistance, with no significant change in cardiac output or heart rate.[1]

-

Dogs with Renal Hypertension: Antihypertensive activity has also been observed in dogs with experimentally induced renal hypertension.[1]

The vasodilator and antihypertensive effects of this compound are attributed to its partial agonist activity at vascular beta-2 receptors. This has been confirmed by the inhibition of these effects by the non-selective beta-blocker propranolol and the beta-2 selective antagonist ICI 118,551.[1]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with beta-1 and beta-2 adrenergic receptor signaling pathways.

Beta-1 Adrenergic Receptor Blockade

By blocking beta-1 adrenergic receptors, primarily in the heart, this compound antagonizes the effects of catecholamines like norepinephrine and epinephrine. This leads to a decrease in heart rate and contractility, contributing to its antihypertensive effect.

Beta-2 Adrenergic Receptor Partial Agonism

This compound's vasodilatory effect is a result of its partial agonist activity at beta-2 adrenergic receptors located on vascular smooth muscle. This leads to smooth muscle relaxation and a decrease in peripheral resistance.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in preclinical species, although detailed quantitative data in rats and dogs are limited in the publicly available literature. Human pharmacokinetic data are provided for context.

| Parameter | Species | Route | Dose | Cmax | Tmax | AUC | Bioavailability | t½ (elimination) | Reference |

| This compound | Human | Oral | 200 mg | 62 ng/mL | 1.4 h | - | 11-14% | 8.3 h | [5] |

| This compound | Human | IV | 50 mg | - | - | - | - | 12 h | [5] |

| This compound | Human | Oral | - | - | - | - | ~12% | 8-12 h | [6] |

| This compound | Human | - | - | - | - | - | - | ~15 h (steady state) | [7] |

| Labetalol (for comparison) | Rat | Oral | - | - | - | - | - | - | - |

| Labetalol (for comparison) | Dog | Oral | - | - | - | - | - | - | - |

Note: Specific preclinical pharmacokinetic parameters for this compound in rats and dogs (Cmax, Tmax, AUC) were not available in the reviewed literature. The table includes human data for reference.

This compound is rapidly and completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a low oral bioavailability of approximately 12% in humans.[6][8] The elimination half-life in humans is around 12 hours, which allows for once-daily dosing.[8]

Toxicology

Preclinical safety evaluations of this compound have indicated a low order of acute toxicity.

| Species | Route | LD50 | Reference |

| Labetalol (as reference) | Mouse | Oral | ~600 mg/kg |

| Labetalol (as reference) | Rat | Oral | >2 g/kg |

| Labetalol (as reference) | Mouse | IV | 50-60 mg/kg |

| Labetalol (as reference) | Rat | IV | 50-60 mg/kg |

| Labetalol (as reference) | Rat | IV | 66 mg/kg |

| Labetalol (as reference) | Rabbit | IV | 43 mg/kg |

Note: LD50 values are for the racemic mixture labetalol, as specific values for this compound were not found in the reviewed literature. This compound is the (R,R)-isomer of labetalol.

In a 2-year study in rats, there was no evidence of oncogenicity. The primary findings in multidose oral studies in rats were an increase in heart weight, which was not associated with microscopic changes, and the presence of intraalveolar macrophages in the lungs at higher doses.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized workflows for key experimental models used in the evaluation of this compound.

Spontaneously Hypertensive Rat (SHR) Model Workflow

Renal Hypertensive Dog Model Workflow

A common method for inducing renal hypertension in dogs is the two-kidney, one-clip (2K1C) Goldblatt model.

Hemodynamic Measurements in Conscious Dogs: To obtain accurate and reliable data, direct blood pressure measurement using implantable telemetry devices is often preferred in preclinical dog studies.[9] This allows for continuous monitoring in conscious, unrestrained animals, minimizing stress-induced artifacts. Alternatively, indirect methods such as oscillometry or Doppler ultrasonography can be used, but require careful technique and acclimatization of the animal to the procedure.[10][11]

Conclusion

The preclinical data for this compound characterize it as a potent antihypertensive agent with a novel mechanism of action that combines non-selective beta-blockade with selective beta-2 partial agonism. This profile leads to effective blood pressure reduction primarily through vasodilation, without significant effects on heart rate. While the available preclinical pharmacokinetic and toxicology data are somewhat limited in the public domain, the overall profile suggests a compound with a predictable and manageable safety margin. The experimental models and protocols described provide a framework for the continued investigation and understanding of this and similar cardiovascular drugs. This comprehensive guide serves as a valuable resource for researchers and professionals dedicated to advancing cardiovascular drug development.

References

- 1. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]